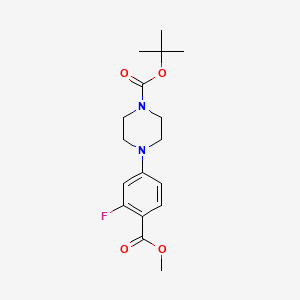

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a phenyl substituent at the 4-position. The phenyl ring is substituted with a fluorine atom at the 3-position and a methoxycarbonyl (-COOMe) group at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . Its structural uniqueness arises from the combination of electron-withdrawing groups (fluoro and methoxycarbonyl), which influence reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDDJFNUMNDIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Steps

Boc Protection of Piperazine

- Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).

- Conditions: Typically performed in dichloromethane or methanol at 0 °C to room temperature.

- Outcome: tert-Butyl piperazine-1-carboxylate is obtained in high yield, protecting the nitrogen for subsequent coupling.

Preparation of Fluorinated Methyl Ester Aromatic Precursor

- Starting Material: 3-fluoro-4-(methoxycarbonyl)phenyl halide (commonly bromide).

- Fluorination: Usually introduced via electrophilic fluorination or by using pre-fluorinated aromatic building blocks.

- Esterification: The carboxylic acid precursor is esterified with methanol under acidic catalysis to yield the methyl ester.

Coupling Reaction (Buchwald-Hartwig Amination)

- Reagents: Boc-protected piperazine and 4-bromo-3-fluoro-4-methoxycarbonylbenzene.

- Catalyst: Palladium-based catalysts (e.g., Pd(OAc)2 or NiBr2·3H2O as alternatives).

- Ligands and Bases: Pyrrolidine or triethylamine.

- Solvent: Dichloromethane or other polar aprotic solvents.

- Conditions: Inert atmosphere (N2), temperatures ranging from room temperature to 60 °C.

- Yield: Typically around 70-80% isolated yield.

- Purification: Flash chromatography using ethyl acetate/dichloromethane gradients removes impurities such as unreacted starting materials and side products.

Representative Reaction Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Piperazine + Boc2O, Et3N, DCM, 0 °C to RT | >95 | High purity Boc-protected piperazine |

| Fluorinated methyl ester prep | 3-fluoro-4-bromobenzoic acid + MeOH, acid catalyst | >90 | Esterification under acidic conditions |

| Coupling (Buchwald-Hartwig) | Boc-piperazine + 4-bromo-3-fluoro-4-methoxycarbonylbenzene, Pd catalyst, pyrrolidine, DCM, N2, RT-60 °C | 76 | Optimized for high selectivity and yield |

Alternative and Supporting Synthetic Routes

One-Pot Synthesis: Recent studies have demonstrated one-pot methods for related tert-butyl 4-substituted phenyl piperazine derivatives using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can be adapted for similar scaffolds, improving efficiency and purity (yield >90%).

Stannane Intermediates: Some synthetic routes employ tributylstannyl intermediates for functional group transformations under anhydrous and inert conditions, facilitating selective substitution and coupling steps.

Analytical Techniques for Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc group (tert-butyl singlet ~1.45 ppm), aromatic fluorine substitution, and ester methyl protons.

- LC-MS: Confirms molecular weight and purity, e.g., [M+Na]^+ peak at 680.2 m/z.

- X-ray Crystallography: Provides structural confirmation and insight into molecular packing and hydrogen bonding.

Research Findings and Optimization Notes

- The use of NiBr2·3H2O as a catalyst with pyrrolidine base in dichloromethane under inert atmosphere has been reported to improve yields and reduce side reactions compared to traditional Pd catalysts.

- Maintaining anhydrous conditions and inert atmosphere is critical during coupling to avoid hydrolysis or deprotection of the Boc group.

- Purification by flash chromatography is essential to remove pyrrolidine-coupled impurities and unreacted starting materials.

- Reaction times vary from several hours to overnight depending on scale and catalyst loading.

- Industrial scale-up involves continuous flow reactors and automated systems to maintain consistency and purity.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Conditions | Remarks |

|---|---|---|

| Protection | Boc2O, Et3N, DCM, 0 °C to RT | Quantitative yield |

| Fluorination | Pre-fluorinated building block or electrophilic fluorination | Controlled to avoid over-fluorination |

| Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | High yield methyl ester |

| Coupling Catalyst | Pd or Ni catalyst (e.g., NiBr2·3H2O, 5 mol%) | Efficient C-N bond formation |

| Base | Pyrrolidine or triethylamine | Facilitates amination |

| Solvent | DCM or polar aprotic solvents | Solubility and reaction rate |

| Atmosphere | Nitrogen (N2) | Prevents oxidation and hydrolysis |

| Purification | Flash chromatography (EtOAc/DCM gradient) | Removes impurities |

| Yield | 70-80% | High purity product |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free piperazine.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.

Major Products

Substitution reactions: Products vary depending on the nucleophile used but generally involve the replacement of the fluorine atom.

Hydrolysis: The major product is the corresponding carboxylic acid.

Deprotection: The major product is the free piperazine derivative.

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound acts as a probe in biochemical assays to investigate enzyme activity and protein interactions. Its ability to modulate receptor activity makes it valuable for studying signaling pathways and cellular responses.

Medicine

The compound has been investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its structural features may provide insights into new pharmacological agents targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, highlighting its significance beyond academic research.

Case Study 1: Drug Development

A study explored the use of this compound as a scaffold for developing novel analgesics. Preliminary results indicated that modifications to the piperazine moiety enhanced analgesic activity in animal models.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorinated benzene ring enhances the compound’s binding affinity and stability, while the ester group facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

Pharmacokinetic Considerations

- Fluorine Substitution : The 3-fluoro group in the target compound enhances metabolic stability by resisting oxidative degradation compared to chloro or methyl groups .

- Methoxycarbonyl Group : This ester group improves cell permeability but may require hydrolysis in vivo to release active carboxylic acid metabolites .

Biological Activity

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data tables and research findings.

Overview of the Compound

- Chemical Structure : The compound features a piperazine ring, a fluorinated benzene moiety, and a methoxycarbonyl group. This unique structure contributes to its biological activity.

- Molecular Formula : C19H27FN2O4

- CAS Number : 1121599-68-5

Synthesis

The synthesis of this compound typically involves several key steps:

- Boc Protection : The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group.

- Fluorination : The benzene ring undergoes fluorination using specific reagents.

- Esterification : The fluorinated compound is esterified with methanol in the presence of an acid catalyst.

- Coupling Reaction : The Boc-protected piperazine is coupled with the fluorinated methyl ester to yield the final product.

The mechanism of action for this compound involves interactions with various biological targets:

- Receptor Interaction : The piperazine ring can bind to multiple receptors, influencing their activity.

- Enhanced Binding Affinity : The presence of the fluorine atom increases lipophilicity and metabolic stability, improving binding affinity to molecular targets.

- Ester Group Role : The methoxycarbonyl group aids in the incorporation of this compound into larger molecular frameworks, enhancing its biological efficacy.

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by modulating specific signaling pathways.

- Neurological Applications : Its structure allows for potential interactions with neurotransmitter receptors, indicating possible uses in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- In Vitro Studies on Enzyme Activity :

- Anti-inflammatory Properties :

- GPR119 Agonist Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate | Chlorine instead of fluorine | Moderate anticancer activity |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | Contains benzoic acid moiety | Neuroprotective effects |

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cross-coupling and functionalization steps. A validated method involves:

- Buchwald-Hartwig coupling between tert-butyl piperazine-1-carboxylate and a halogenated aromatic precursor (e.g., 4-bromo-3-fluoro-4-methoxycarbonylbenzene) using a palladium catalyst .

- Key conditions : NiBr₂·3H₂O (5 mol%), pyrrolidine (10 mol%), and DCM as solvent, yielding 76% under inert atmosphere .

- Purification : Flash chromatography (ethyl acetate/DCM gradient) removes byproducts like pyrrolidine-coupled impurities .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.48 ppm .

- LCMS : Validates molecular weight (e.g., [M+Na]⁺ = 680.2) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence electronic properties and reactivity?

Answer:

- Electronic Effects : Fluorine’s electronegativity enhances the electron-withdrawing nature of the aromatic ring, polarizing the methoxycarbonyl group and increasing electrophilicity at the 4-position. This impacts nucleophilic substitution kinetics .

- Reactivity : Fluorine stabilizes intermediates in cross-coupling reactions, as seen in improved yields (76%) compared to non-fluorinated analogs (45–58%) .

Q. What strategies mitigate challenges in using this compound as a PROTAC linker?

Answer:

- Solubility Optimization : Introduce polar groups (e.g., PEG chains) on the piperazine nitrogen without destabilizing the tert-Boc protecting group .

- Metabolic Stability : Replace the methoxycarbonyl group with bioisosteres (e.g., tetrazoles) to reduce esterase-mediated hydrolysis .

- Data Contradiction : While suggests PROTAC utility, highlights susceptibility to enzymatic degradation, necessitating structural tweaks .

Q. How can computational modeling predict binding interactions with biological targets like HIF prolyl-hydroxylase?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the methoxycarbonyl group and the enzyme’s active site (e.g., hydrogen bonds with Arg383) .

- MD Simulations : Assess stability of the piperazine ring in hydrophobic pockets over 100-ns trajectories .

- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays to refine models .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.